molecular formula C6H4N2O4 B051412 2,3-Pyrazinedicarboxylic acid CAS No. 89-01-0

2,3-Pyrazinedicarboxylic acid

Cat. No.: B051412
CAS No.: 89-01-0
M. Wt: 168.11 g/mol
InChI Key: ZUCRGHABDDWQPY-UHFFFAOYSA-N
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Description

2,3-Pyrazinedicarboxylic acid is an organic compound with the molecular formula C6H4N2O4. It is characterized by a pyrazine ring substituted with two carboxylic acid groups at the 2 and 3 positions. This compound is known for its multifunctional ligand properties, making it a valuable component in coordination chemistry .

Mechanism of Action

Target of Action

2,3-Pyrazinedicarboxylic acid, also known as Pyrazine-2,3-dicarboxylic acid, is an organic compound that exhibits antibacterial and antifungal activities . The primary targets of this compound are bacterial and fungal cells. It interacts with these cells, disrupting their normal functions and leading to their death .

Mode of Action

It is known that the compound interacts with its targets through its carboxylate groups . These groups can form bonds with metal ions in the target cells, leading to the formation of insoluble polynuclear materials . This interaction disrupts the normal functioning of the cells, leading to their death .

Biochemical Pathways

The disruption of these processes leads to cell death .

Pharmacokinetics

Given its solubility in water , it is likely that the compound is readily absorbed and distributed in the body. The metabolism and excretion of the compound would depend on various factors, including the specific organism and the presence of other compounds .

Result of Action

The result of the action of this compound is the death of the target cells. By interacting with these cells and disrupting their normal functions, the compound causes the cells to die . This leads to the overall antibacterial and antifungal effects of the compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the carboxylate groups, potentially influencing the compound’s interaction with its targets . Additionally, the presence of other compounds can affect the compound’s solubility and distribution, potentially influencing its bioavailability and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that it can form coordination complexes with metal ions This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is known that the compound has antimicrobial and antifungal properties This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to form coordination complexes with metal ions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not readily degrade

Metabolic Pathways

It is known that the compound can form coordination complexes with metal ions , suggesting that it may interact with enzymes or cofactors in metabolic pathways

Chemical Reactions Analysis

Types of Reactions: 2,3-Pyrazinedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium chlorate, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

pyrazine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-4(6(11)12)8-2-1-7-3/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCRGHABDDWQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237467
Record name 2,3-Pyrazinedicarboxylic acid
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Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-01-0
Record name 2,3-Pyrazinedicarboxylic acid
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Record name 2,3-Pyrazinedicarboxylic acid
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Record name 2,3-Pyrazinedicarboxylic acid
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Record name 2,3-Pyrazinedicarboxylic acid
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Record name Pyrazine-2,3-dicarboxylic acid
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Record name 2,3-PYRAZINEDICARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,3-pyrazinedicarboxylic acid?

A1: this compound has the molecular formula C6H4N2O4 and a molecular weight of 168.11 g/mol. []

Q2: What are the key spectroscopic features of 2,3-H2pzdc?

A2: Key spectroscopic features include:

  • FTIR: Characteristic bands of the dicarboxylate groups at ca 1600 cm−1 for asymmetric stretching and at ca 1400 cm−1 for symmetric stretching. []
  • NMR: Detailed characterization using 1H and 13C NMR spectroscopy helps understand the ligand and its transformations in solution. []

Q3: Is 2,3-H2pzdc stable under hydrothermal conditions?

A3: While generally stable, 2,3-H2pzdc can undergo decarboxylation under certain hydrothermal conditions, leading to the formation of 2-pyrazinecarboxylic acid. [, ] This transformation has been observed in the presence of indium chloride and 2,2’-bipyridine, where the decarboxylated product participates in the formation of a mononuclear In(III) complex. []

Q4: Can 2,3-H2pzdc be used to synthesize porous coordination polymers?

A4: Yes, 2,3-H2pzdc has been successfully employed in the synthesis of porous coordination polymers, including a 3D pillared-layer structure with Cd(II). [] The ethylene glycol side chains in this structure act as a molecular gate, demonstrating the potential for guest molecule inclusion and framework flexibility. []

Q5: Does 2,3-H2pzdc itself exhibit catalytic activity?

A5: While 2,3-H2pzdc itself might not be directly catalytically active, it can serve as a ligand in the synthesis of catalytically active complexes. For example, a polytungstoarsenate aggregate incorporating 2,3-H2pzdc and cerium ions exhibits excellent catalytic activity for the selective oxidation of thiophenes in model fuels. []

Q6: How does the presence of 2,3-H2pzdc influence the catalytic activity of metal complexes?

A6: 2,3-H2pzdc can act as a bridging ligand, facilitating the formation of polynuclear metal complexes with unique structures and enhanced catalytic properties. This bridging ability can create specific environments around metal centers, potentially impacting reaction mechanisms and selectivity. [, ]

Q7: Have computational methods been used to study 2,3-H2pzdc and its complexes?

A7: Yes, density functional theory (DFT) calculations have been employed to investigate various aspects of 2,3-H2pzdc and its complexes. These include:

  • Vibrational analysis: DFT calculations help assign vibrational modes observed in experimental FTIR and Raman spectra. []
  • Electronic structure: Computational studies provide insights into the electronic structure of 2,3-H2pzdc and its complexes, including frontier molecular orbitals and UV-vis absorption properties. []
  • Intermolecular interactions: DFT calculations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding, in 2,3-H2pzdc-containing systems. [, ]

Q8: How do modifications to the 2,3-H2pzdc structure affect its coordination behavior?

A8: Modifications, such as the introduction of substituents on the pyrazine ring, can significantly influence the coordination behavior of 2,3-H2pzdc. These modifications can alter the ligand's steric hindrance, electronic properties, and hydrogen bonding capabilities, ultimately impacting the structure and properties of the resulting complexes. [, , ]

Q9: Are there any specific examples of SAR studies involving 2,3-H2pzdc derivatives?

A9: Yes, research on cyclic lactam analogues of α-melanocyte-stimulating hormone (α-MSH) targeting the human melanocortin-3 receptor (hMC3R) provides an interesting example. [] Incorporating 2,3-H2pzdc as a linker within the peptide sequence led to the development of potent and selective hMC3R agonists and antagonists. [] This study highlights the potential of using 2,3-H2pzdc derivatives in medicinal chemistry.

Q10: Are there specific SHE regulations pertaining to 2,3-H2pzdc?

A11: While specific SHE regulations for 2,3-H2pzdc might not be readily available, it's crucial to handle the compound and its derivatives following general laboratory safety guidelines. This includes wearing appropriate personal protective equipment and ensuring adequate ventilation. [, ]

Q11: What other areas of research involve 2,3-H2pzdc?

A11: Beyond the topics covered above, research on 2,3-H2pzdc extends to:

  • Luminescent materials: Lanthanide complexes of 2,3-H2pzdc have shown interesting luminescence properties, making them potential candidates for applications in light-emitting devices. [, , , ]
  • Magnetic materials: The ability of 2,3-H2pzdc to bridge metal centers has led to the synthesis of coordination polymers with interesting magnetic properties. [, ]
  • Metal recovery: 2,3-H2pzdc has shown promise in the selective precipitation of copper from electronic waste, highlighting its potential in resource recovery and recycling. []

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